

Application Notes and Protocols: Bismuth-205

Labeling of Monoclonal Antibodies

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Compound of Interest

Compound Name: Bismuth-205

Cat. No.: B1240522

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Introduction

Bismuth-205 (^{205}Bi) is a cyclotron-produced radionuclide with properties that make it a valuable tool for the development and preclinical evaluation of radioimmunoconjugates. With a half-life of 14.91 days, it provides a suitable timeframe for studying the in vivo behavior of monoclonal antibodies (mAbs). Its decay characteristics, which include the emission of gamma rays, allow for imaging and biodistribution studies using techniques like SPECT (Single Photon Emission Computed Tomography). This document provides detailed protocols for the labeling of monoclonal antibodies with **Bismuth-205**, including the selection of appropriate chelators, quality control procedures, and in vitro stability assessments.

Properties of Bismuth-205

A summary of the key physical properties of **Bismuth-205** is presented in the table below.

Property	Value	Reference
Half-life ($T_{1/2}$)	14.91 \pm 0.07 days	[1]
Decay Mode	Electron Capture (EC)	[2]
Principal Gamma-ray Energies (keV)	Multiple, suitable for imaging	
Specific Activity	High, enabling low-mass injections	[1]

Experimental Protocols

Bifunctional Chelator Conjugation to Monoclonal Antibodies

The stable attachment of **Bismuth-205** to a monoclonal antibody requires a bifunctional chelator. This molecule covalently binds to the antibody on one end and securely complexes the bismuth radionuclide on the other. The choice of chelator is critical for the in vivo stability of the radioimmunoconjugate. Several chelators have been investigated for bismuth, with derivatives of DTPA (diethylenetriaminepentaacetic acid) and macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its analogs being the most common.

Materials:

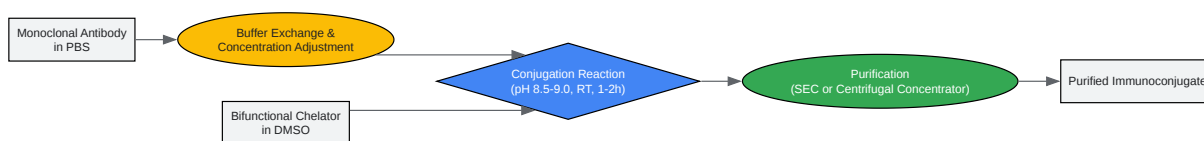
- Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- Bifunctional chelator (e.g., p-SCN-Bn-CHX-A''-DTPA, DOTA-NHS-ester)
- Anhydrous dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
- Size-exclusion chromatography (SEC) column (e.g., PD-10)
- Centrifugal concentrators (with appropriate molecular weight cut-off)

- Spectrophotometer

Protocol:

- Antibody Preparation:
 - Buffer exchange the monoclonal antibody into a carbonate-free buffer, such as PBS, using a centrifugal concentrator or dialysis.
 - Adjust the antibody concentration to 1-10 mg/mL.
 - Determine the precise protein concentration by measuring the absorbance at 280 nm.
- Chelator Preparation:
 - Dissolve the bifunctional chelator in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.
- Conjugation Reaction:
 - Add the sodium bicarbonate buffer to the antibody solution to achieve a final pH of 8.5-9.0.
 - Add the dissolved chelator to the antibody solution. The molar ratio of chelator to antibody typically ranges from 5:1 to 50:1. This ratio should be optimized for each specific antibody and chelator pair.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Purification of the Immunoconjugate:
 - Remove the unreacted chelator and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with metal-free PBS.
 - Alternatively, use centrifugal concentrators to wash the immunoconjugate with PBS.
 - Collect the purified immunoconjugate and determine the protein concentration.

- The number of chelators conjugated per antibody molecule can be determined using methods such as MALDI-TOF mass spectrometry or by co-labeling with a known amount of a different radiometal.



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Caption: Workflow for the conjugation of a bifunctional chelator to a monoclonal antibody.

Radiolabeling with Bismuth-205

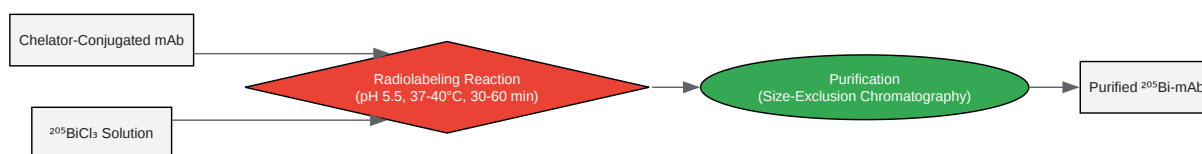
Materials:

- $^{205}\text{BiCl}_3$ in dilute HCl
- Chelator-conjugated monoclonal antibody
- Ammonium acetate buffer (0.2 M, pH 5.5)
- Metal-free water and reaction vials
- Instant thin-layer chromatography (ITLC) strips
- Radio-TLC scanner or gamma counter
- Size-exclusion HPLC system with a radioactivity detector

Protocol:

- Reaction Setup:

- In a metal-free microcentrifuge tube, add a calculated amount of the chelator-conjugated mAb.
- Add the ammonium acetate buffer to adjust the pH to 5.5.
- Carefully add the $^{205}\text{BiCl}_3$ solution to the reaction mixture. The amount of radioactivity will depend on the desired specific activity.
- Labeling Reaction:
 - Incubate the reaction mixture at 37-40°C for 30-60 minutes. The optimal temperature and time may vary depending on the chelator used. For DOTA conjugates, higher temperatures (up to 95°C) may be required, which could be detrimental to the antibody's integrity and should be carefully optimized.[3]
- Quenching (Optional):
 - To stop the reaction and complex any remaining free ^{205}Bi , a small amount of a DTPA solution (50 mM) can be added.
- Purification of the Radiolabeled Antibody:
 - Purify the ^{205}Bi -labeled mAb from unchelated ^{205}Bi using a size-exclusion column (e.g., PD-10) equilibrated with PBS.
 - Collect fractions and measure the radioactivity of each fraction to identify the protein peak.



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Caption: General workflow for the radiolabeling of a chelator-conjugated mAb with **Bismuth-205**.

Quality Control of ^{205}Bi -labeled Monoclonal Antibodies

a) Radiochemical Purity:

- Method: Instant Thin-Layer Chromatography (ITLC)
- Stationary Phase: ITLC-SG strips
- Mobile Phase: 50 mM DTPA solution (pH 5.5)
- Procedure:
 - Spot a small volume (1-2 μL) of the radiolabeled antibody solution at the origin of the ITLC strip.
 - Develop the chromatogram in the mobile phase.
 - In this system, the ^{205}Bi -mAb remains at the origin, while free ^{205}Bi -DTPA complex migrates with the solvent front.
 - Scan the strip using a radio-TLC scanner or cut the strip into segments and count in a gamma counter to determine the percentage of radioactivity at the origin (radiolabeled antibody) and the solvent front (free bismuth).
- Acceptance Criteria: Radiochemical purity should typically be >95%.

b) Immunoreactivity:

- Method: Cell-based binding assay.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Procedure:
 - Use a cell line that expresses the target antigen for the monoclonal antibody.
 - Incubate a fixed amount of the ^{205}Bi -labeled mAb with an increasing number of target cells.
 - After incubation, separate the cells from the supernatant by centrifugation.

- Measure the radioactivity in the cell pellet and the supernatant.
- The immunoreactive fraction is determined by extrapolating the data to infinite antigen excess (Lindmo plot).
- Acceptance Criteria: The immunoreactive fraction should ideally be >80%.

In Vitro Stability

a) Serum Stability:

- Procedure:
 - Incubate the purified ^{205}Bi -labeled mAb in human or mouse serum at 37°C.
 - At various time points (e.g., 1, 4, 24, 48, 72 hours), take aliquots of the mixture.
 - Analyze the aliquots by size-exclusion HPLC with a radioactivity detector to determine the percentage of radioactivity that remains associated with the antibody.
 - Alternatively, ITLC can be used to assess the amount of free ^{205}Bi that has dissociated from the antibody.
- Expected Outcome: A stable radioimmunoconjugate will show minimal dissociation of ^{205}Bi from the antibody over time.

Quantitative Data Summary

The choice of chelator significantly impacts the stability and in vivo performance of Bismuth-labeled antibodies. The following tables summarize comparative data from the literature.

Table 1: Comparison of Labeling Efficiency and In Vitro Stability of Bismuth-labeled Antibodies with Different Chelators.

Chelator	Antibody	Labeling Efficiency (%)	In Vitro Serum Stability (% Intact after 72h)	Reference
cDTPA	Bevacizumab	93.6	>80 (up to 256h)	[7] [8] [9]
CHX-A"-DTPA	Bevacizumab	89.7	>75 (up to 256h)	[7] [8] [9]
CHX-A"-DTPA	HuM195	78 ± 10	Stable for at least 2 days	[10]
C-DEPA	Trastuzumab	-	100	[3]
DTPA	Trastuzumab	-	77	[3]

Table 2: In Vivo Biodistribution Data Comparing Different Chelators for Bismuth-labeled Antibodies.

Chelator	Antibody	Model	Organ with Highest Uptake (excluding tumor)	Key Finding	Reference
ca-DTPA	103A	Rauscher murine erythroleukemia	Kidney	High kidney uptake, low in vivo stability.	[11]
DOTA	103A	Rauscher murine erythroleukemia	Blood (initially)	Significantly reduced kidney uptake and increased tumor targeting compared to ca-DTPA.	[11]
cDTPA	Bevacizumab	-	Kidney	Higher kidney uptake compared to CHX-A".	[7] [8] [9]
CHX-A"-DTPA	Bevacizumab	-	Liver, Spleen	Lower kidney uptake and longer blood half-life compared to cDTPA.	[7] [8] [9]

Conclusion

The successful labeling of monoclonal antibodies with **Bismuth-205** is a multi-step process that requires careful optimization of the chelator conjugation, radiolabeling conditions, and rigorous quality control. The protocols outlined in this document provide a comprehensive guide

for researchers. The choice of a suitable bifunctional chelator is paramount for achieving high in vivo stability and favorable biodistribution of the radioimmunoconjugate. Macrocyclic chelators like DOTA and its analogs, or pre-organized acyclic chelators like CHX-A"-DTPA, generally demonstrate superior stability compared to linear DTPA, leading to reduced off-target accumulation of the radionuclide, particularly in the kidneys. These methodologies enable the use of ^{205}Bi -labeled antibodies as effective tools for preclinical imaging and therapeutic development.

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